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Executive Summary

LGD-6972, also known as RVT-1502, is a potent and selective, orally bioavailable small-
molecule antagonist of the glucagon receptor (GCGR). Developed for the treatment of type 2
diabetes mellitus (T2DM), its mechanism of action centers on inhibiting the physiological effects
of glucagon, a key hormone that elevates blood glucose levels. Inappropriately elevated
glucagon levels are a known contributor to hyperglycemia in diabetic patients. By blocking the
glucagon receptor, LGD-6972 effectively reduces hepatic glucose production, leading to lower
blood glucose concentrations. This document provides a comprehensive overview of the target
identification and validation of LGD-6972, summarizing key preclinical and clinical data, and
outlining the experimental approaches used to elucidate its pharmacological profile.

Target Identification: The Glucagon Receptor
(GCGR)

The primary molecular target of LGD-6972 is the glucagon receptor (GCGR), a Class B G-
protein coupled receptor (GPCR). The rationale for targeting GCGR in the context of T2DM is
well-established:

o Pathophysiological Role of Glucagon: In individuals with T2DM, glucagon secretion is often
dysregulated, leading to excessive hepatic glucose production (gluconeogenesis and
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glycogenolysis), which contributes significantly to the hyperglycemic state.[1][2]

» Validation of the Target: Preclinical studies using various methods to inhibit glucagon
signaling, such as neutralizing antibodies, antisense oligonucleotides, and peptide
antagonists, have consistently demonstrated a reduction in blood glucose levels and
improved glucose tolerance in animal models of diabetes.[1][3] This body of evidence
strongly supported the glucagon receptor as a viable therapeutic target for T2DM.

LGD-6972 was designed as a small molecule antagonist to competitively inhibit the binding of
glucagon to its receptor, thereby mitigating its downstream effects.

Mechanism of Action: Antagonism of Glucagon
Signaling

LGD-6972 acts as a competitive antagonist at the glucagon receptor.[3][4] Its binding to the
GCGR prevents the conformational changes necessary for receptor activation and subsequent
intracellular signaling. The established signaling pathway for glucagon and the point of
intervention for LGD-6972 are illustrated below.

Click to download full resolution via product page

Figure 1: Glucagon signaling pathway and LGD-6972's point of inhibition.

Target Validation: Preclinical and Clinical Evidence

The validation of LGD-6972 as a clinically viable GCGR antagonist involved extensive in vitro
and in vivo studies, culminating in human clinical trials.
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In Vitro Studies

In vitro assays were crucial for determining the potency and selectivity of LGD-6972.
Experimental Protocols:
e Glucagon Receptor Binding Assay:

o Obijective: To determine the binding affinity of LGD-6972 to the human glucagon receptor
(hGCGR).

o Methodology: A competitive binding assay was performed using recombinant cells
expressing hGCGR. The assay measures the displacement of a radiolabeled glucagon
analog by increasing concentrations of LGD-6972. The concentration of LGD-6972 that
inhibits 50% of the specific binding (IC50) is then determined.

e CAMP Production Assay:

o Objective: To assess the functional antagonism of LGD-6972 on glucagon-stimulated
signaling.

o Methodology: Primary human hepatocytes or cell lines expressing hGCGR were
stimulated with a fixed concentration of glucagon in the presence of varying
concentrations of LGD-6972. Intracellular cyclic adenosine monophosphate (CAMP) levels
were then measured. The ability of LGD-6972 to inhibit glucagon-stimulated cAMP
production confirms its antagonist activity.[3][4]

e Glucose Production Assay:

o Objective: To measure the effect of LGD-6972 on glucagon-induced glucose output from
liver cells.

o Methodology: Primary human hepatocytes were treated with glucagon and varying
concentrations of LGD-6972. The amount of glucose released into the culture medium
was quantified to determine the inhibitory effect of the compound on hepatic glucose
production.[3][4]

Summary of In Vitro Data:
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Assay Target Result
Glucagon Displacement Recombinant hGCGR IC50 =5.0 nM
) Human Hepatocytes (0.1 nM
CcAMP Production EC50 =0.5nM
Glucagon)

Data sourced from a Ligand Pharmaceuticals presentation.

In Vivo Preclinical Studies

Animal models were essential for evaluating the efficacy and safety of LGD-6972 in a
physiological setting.

Experimental Protocols:
e Glucagon Challenge Studies:

o Objective: To assess the ability of LGD-6972 to block the acute hyperglycemic effect of
exogenous glucagon.

o Methodology: Rodents (rats) and non-human primates (cynomolgus monkeys) were orally
administered LGD-6972 or a vehicle control. Subsequently, the animals were challenged
with an injection of glucagon, and blood glucose levels were monitored over time.[5]

¢ Diabetic Animal Model Studies:

o Obijective: To evaluate the glucose-lowering efficacy of LGD-6972 in a chronic disease

State.

o Methodology: Diabetic mouse models were treated with LGD-6972. Key parameters such
as fasting and non-fasting plasma glucose, HbAlc, ketone bodies, and free fatty acids
were measured to assess the therapeutic potential.[5][6]

Summary of Preclinical Findings:

e LGD-6972 demonstrated high potency in antagonizing the hGCGR.[4]
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« |t effectively inhibited glucagon-induced hyperglycemia in both rats and monkeys.[5][6]

 In diabetic mouse models, LGD-6972 significantly lowered both fasting and non-fasting
glucose levels.[5][6]

Clinical Studies

Phase | and Phase Il clinical trials were conducted to evaluate the safety, tolerability,
pharmacokinetics, and pharmacodynamics of LGD-6972 in healthy volunteers and patients
with T2DM.

Phase | Study Design:

o Objective: To assess the safety, tolerability, and pharmacokinetics of single and multiple
ascending doses of LGD-6972.

o Methodology: A randomized, placebo-controlled study was conducted in healthy subjects
and subjects with T2DM. In the single ascending dose (SAD) part, subjects received single
doses ranging from 2 to 480 mg. In the multiple ascending dose (MAD) part, subjects
received daily doses of 5, 10, or 15 mg for 14 days.[3][7]

Phase Il Study Design:

» Objective: To evaluate the efficacy and safety of LGD-6972 as an adjunct to metformin in
patients with T2DM.

o Methodology: A 12-week, randomized, double-blind, placebo-controlled trial was conducted.
[8][9] Patients inadequately controlled on metformin were randomized to receive placebo or
one of three daily doses of LGD-6972 (5 mg, 10 mg, or 15 mg).[8][9][10] The primary
endpoint was the change from baseline in hemoglobin Alc (HbAlc).[8][9]
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Figure 2: Generalized workflow for the Phase Il clinical trial of LGD-6972.
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Summary of Phase Il Clinical Trial Efficacy Data (12 Weeks):

Placebo-
. Change from .
Treatment Baseline o Adjusted
N Baseline in .
Group HbA1lc (Mean) Change in
HbAlc (Mean)

HbAlc
Placebo 41 8.2% -0.15% -
LGD-6972 5 mg 43 8.2% -0.90% -0.75%
LGD-697210mg 40 8.2% -0.92% -0.77%
LGD-697215mg 42 8.2% -1.20% -1.05%

Data from Pettus et al., 2018. All LGD-6972 dose groups showed a statistically significant

decrease from baseline in HbAlc (p<0.0001) compared to placebo.[10]

Summary of Phase Il Clinical Trial Safety and Other Endpoints:
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Parameter Finding
LGD-6972 was generally safe and well-
Safety
tolerated.[6][10]
] Low incidence of mild hypoglycemia; no severe
Hypoglycemia
events reported.[10]
No consistent, dose-related changes in lipids
Lipids (total cholesterol, LDL, HDL, triglycerides).[6]

[10]

Blood Pressure & Body Weight

No consistent, dose-related changes compared
to placebo.[6][10]

Liver Function

Mild, reversible increases in aminotransferase
levels (ALT and AST) were observed, but were
not dose-related or associated with other signs

of liver injury.[10]

Fasting Plasma Glucose (FPG)

All doses significantly decreased FPG from
baseline (-30.1 to -39.3 mg/dL).[10]

Dose-dependent increases in fasting plasma

Glucagon glucagon were observed, consistent with the
mechanism of receptor blockade.[7][10]
Treatment led to an increase in total and active
GLP-1
GLP-1 levels.[10]
Conclusion

The target of LGD-6972, the glucagon receptor, was identified based on the well-understood

role of glucagon in the pathophysiology of type 2 diabetes. A comprehensive validation

process, including in vitro characterization, in vivo preclinical models, and robust clinical trials,

has confirmed that LGD-6972 is a potent and selective antagonist of the glucagon receptor.

The compound has demonstrated significant efficacy in lowering blood glucose and HbAlc

levels in patients with T2DM, with a favorable safety profile. These findings validate the

glucagon receptor as a therapeutic target and establish LGD-6972 as a promising agent for the

management of type 2 diabetes.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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